molecular formula C17H16BrN3O2 B213815 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide

Numéro de catalogue B213815
Poids moléculaire: 374.2 g/mol
Clé InChI: HBOFPRKVHXULRL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is of particular interest due to its ability to selectively inhibit certain enzymes, which makes it a promising candidate for the treatment of various diseases.

Mécanisme D'action

The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide involves the selective inhibition of certain enzymes, such as BRD4 and CDK9. These enzymes are involved in the regulation of gene expression and cell proliferation, and their inhibition by 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide leads to the suppression of tumor growth and inflammation. 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide has also been shown to induce apoptosis in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide has been shown to have several biochemical and physiological effects, including the suppression of tumor growth and inflammation, induction of apoptosis in cancer cells, and inhibition of angiogenesis. The compound has also been shown to have anti-metastatic activity, which makes it a promising candidate for the treatment of various cancers.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide is its selective inhibition of certain enzymes, which makes it a promising candidate for the treatment of various diseases. However, the compound has some limitations for lab experiments, including its low solubility and stability, which can make it challenging to work with in certain experimental settings.

Orientations Futures

There are several future directions for the study of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties. The compound has also been studied for its potential use in combination with other drugs, which could enhance its therapeutic efficacy. Additionally, the study of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide in preclinical models and clinical trials will be important for the evaluation of its safety and efficacy in humans.
Conclusion
In conclusion, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. The compound has a selective mechanism of action, which makes it a promising candidate for the treatment of various cancers, inflammation, and metabolic disorders. While there are some limitations for lab experiments, the future directions of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties.

Méthodes De Synthèse

The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide involves a series of reactions that begin with the preparation of 4-bromo-1H-pyrazole, which is then reacted with 2,3-dimethylphenylamine to form the intermediate compound. The final step involves the reaction of the intermediate with 2-furoic acid to yield 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide. The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide has been described in detail in several publications, and the compound has been synthesized using various methods.

Applications De Recherche Scientifique

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. The compound has been shown to selectively inhibit certain enzymes, such as BRD4 and CDK9, which are involved in the regulation of gene expression and cell proliferation. This makes 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide a promising candidate for the treatment of various cancers, including leukemia, lymphoma, and solid tumors.

Propriétés

Nom du produit

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide

Formule moléculaire

C17H16BrN3O2

Poids moléculaire

374.2 g/mol

Nom IUPAC

5-[(4-bromopyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C17H16BrN3O2/c1-11-4-3-5-15(12(11)2)20-17(22)16-7-6-14(23-16)10-21-9-13(18)8-19-21/h3-9H,10H2,1-2H3,(H,20,22)

Clé InChI

HBOFPRKVHXULRL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)C

SMILES canonique

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.